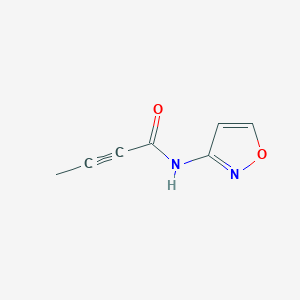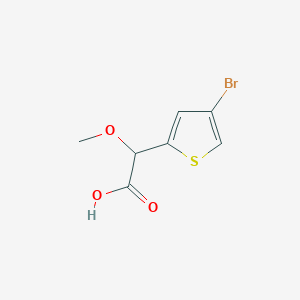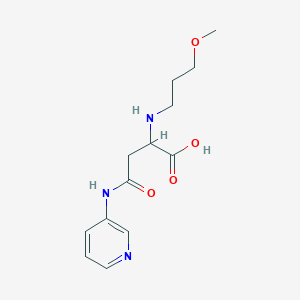![molecular formula C13H17BrN2O2S2 B2995796 2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868217-05-4](/img/structure/B2995796.png)
2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and propylsulfonyl groups would likely have a significant impact on the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For this compound, properties such as melting point, boiling point, solubility, and reactivity would be influenced by the presence of the bromophenyl, methylsulfanyl, and propylsulfonyl groups .Applications De Recherche Scientifique
Catalytic Applications
The compound's structural features, particularly the presence of sulfur and imidazole groups, may offer unique reactivity in catalytic processes. For instance, research on related sulfanyl and sulfonyl compounds has demonstrated their utility as catalysts in organic synthesis. The sulfanyl group can act as a soft nucleophile, facilitating reactions under mild conditions, while the imidazole ring can engage in various non-covalent interactions, enhancing selectivity and efficiency. Although specific studies on this compound are not directly available, insights can be drawn from related research, such as the use of sulfonated imidazoles as catalysts in organic transformations (Purdy et al., 2007)[https://consensus.app/papers/synthesis-crystal-structure-reactivity-alkali-silver-purdy/6c8790aceba25c74b66abf67f5106383/?utm_source=chatgpt].
Antimicrobial Activity
Compounds with structural features similar to 2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole have shown promising antimicrobial properties. The bromophenyl moiety, in conjunction with the imidazole ring, could contribute to the compound's potential activity against various pathogens. Studies on bromophenol derivatives, for example, have explored their antimicrobial efficacy (Zhao et al., 2004)[https://consensus.app/papers/bromophenol-derivatives-alga-rhodomela-confervoides-zhao/fbf3cf7f77b356a2a7cea99e30d0f277/?utm_source=chatgpt]. While direct evidence for this specific compound's antimicrobial activity is lacking, the structural similarities suggest a potential for such applications.
Material Science and Nanotechnology
The unique structural elements of 2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole, including the bromophenyl and sulfonyl groups, could make it a candidate for material science applications, particularly in the development of novel nanomaterials. These functional groups might facilitate the compound's integration into larger molecular frameworks or enhance its interaction with metal surfaces, potentially leading to applications in catalysis, sensor technology, or as building blocks for nanoscale devices. Although there are no direct studies on this compound in such contexts, research on similar bromophenyl and sulfonyl-containing compounds indicates this potential (Pokhodylo & Obushak, 2019)[https://consensus.app/papers/synthesis-123triazolo15aquinoline-pokhodylo/01e7cc366a735924b3cfd9e9c6a5b41a/?utm_source=chatgpt].
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOZJDKDYBYFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-2-(3-ethoxy-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2995713.png)


![N-Ethyl-N-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2995717.png)
![N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2995718.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)
![(3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2995722.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2995728.png)
![7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2995730.png)
![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2995733.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]piperidine-4-carboxamide](/img/structure/B2995735.png)
